ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a chromene moiety, and a thieno[3,4-d]pyridazine ring system
Preparation Methods
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene moiety can be synthesized by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form ethyl 2-oxo-2H-chromene-3-carboxylate.
Introduction of the Thieno[3,4-d]pyridazine Ring: The chromene derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with a suitable thiophene derivative to form the thieno[3,4-d]pyridazine ring system.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the thieno[3,4-d]pyridazine derivative with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group and form the desired compound.
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds, such as:
Ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate: This compound shares the chromene and methoxyphenyl moieties but differs in the presence of a pyrano ring instead of the thieno[3,4-d]pyridazine ring.
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester: This compound contains the chromene moiety but lacks the thieno[3,4-d]pyridazine and methoxyphenyl groups.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O7S/c1-3-35-26(33)21-18-13-37-23(20(18)24(31)29(28-21)15-8-10-16(34-2)11-9-15)27-22(30)17-12-14-6-4-5-7-19(14)36-25(17)32/h4-13H,3H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEQWENJBQPHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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